
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C21H21FN6O3 and its molecular weight is 424.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been found to targetToll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the body’s immune response by recognizing foreign substances derived from microbes.
Mode of Action
This compound selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling . . This suggests that the compound may interact with its targets in a way that modulates their activity without directly competing with natural ligands.
Biochemical Pathways
The compound affects the TLR4 signaling pathway. TLR4 is known to activate multiple downstream pathways, including the NF-κB pathway , which leads to the production of pro-inflammatory cytokines . By inhibiting TLR4, this compound can suppress the production of these cytokines, thereby modulating the immune response.
Pharmacokinetics
The compound’s ability to suppress cytokine production in both mouse and human cells suggests that it may have favorable bioavailability .
Result of Action
The compound suppresses the production of multiple cytokines, including NO , tumor necrosis factor-alpha (TNF-alpha) , and interleukin (IL)-6 . This can lead to a reduction in inflammation and other immune responses.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step reactions, including condensation of pyrimidine precursors and functional group modifications. Key steps:
- Step 1 : Coupling of the fluorophenyl-oxopyrimidine core with an ethyl linker using nucleophilic substitution (e.g., K₂CO₃ in DMF at 80–100°C) .
- Step 2 : Introduction of the morpholinopyrimidine-carboxamide group via carbodiimide-mediated amidation (e.g., EDC/HOBt in dichloromethane) .
- Optimization : Reaction purity is enhanced by controlling solvent polarity (e.g., acetonitrile for crystallization) and using HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR verifies substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; morpholine protons at δ 3.4–3.7 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z ~470) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities .
Q. What preliminary biological screening assays are recommended to evaluate this compound’s activity?
- Answer :
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) targeting PI3K/AKT/mTOR pathways, given the morpholine moiety’s affinity for ATP-binding pockets .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological efficacy across studies be systematically addressed?
- Answer :
- Assay Standardization : Compare results under identical conditions (e.g., serum concentration, incubation time).
- Purity Verification : Use orthogonal methods (HPLC + LC-MS) to rule out batch-specific impurities .
- Structural Analog Testing : Synthesize derivatives (e.g., replacing morpholine with piperazine) to isolate pharmacophore contributions .
Q. What computational strategies predict binding modes with biological targets, and how are these validated experimentally?
- Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., PI3Kγ PDB: 7JTO). Focus on hydrogen bonds between the carboxamide and catalytic lysine residues .
- Validation : Surface plasmon resonance (SPR) measures binding kinetics (KD); mutagenesis of predicted target residues (e.g., K833A) confirms docking hypotheses .
Q. How does the compound’s physicochemical profile (e.g., LogP, solubility) influence its pharmacokinetic behavior, and what formulation strategies mitigate limitations?
- Answer :
- LogP Determination : Reverse-phase HPLC (C8 column) estimates LogP ~2.5, indicating moderate lipophilicity .
- Solubility Enhancement : Use cyclodextrin complexes or nanoemulsions (e.g., TPGS-based) to improve aqueous solubility for in vivo studies .
Q. Methodological Notes
- Contradiction Resolution : Discrepancies in biological activity may arise from assay sensitivity (e.g., luminescence vs. fluorescence readouts). Always include positive controls (e.g., LY294002 for PI3K inhibition) .
- SHELX Refinement : For crystallographic data, employ SHELXL-2019 with twin refinement (BASF parameter) if crystal twinning is observed .
特性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O3/c22-16-3-1-15(2-4-16)17-12-20(29)28(14-26-17)6-5-23-21(30)18-11-19(25-13-24-18)27-7-9-31-10-8-27/h1-4,11-14H,5-10H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDMCZZJLVWMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCCN3C=NC(=CC3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。